Dimethyl-d6 carbonate
Overview
Description
Mechanism of Action
Target of Action
Dimethyl-d6 carbonate, also known as dimethyl carbonate-D6, is a deuterated compound . It is primarily used in synthesis or for Nuclear Magnetic Resonance (NMR) analysis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a process known as alkoxycarbonylation . This process involves the nucleophilic substitution of the carbonate group in this compound by the target molecule . The reaction proceeds via a double alkoxycarbonylation mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of other organic compounds. This compound can be used to synthesize a variety of other compounds, including esters, carbamates, and polycarbonates . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
Given its use in synthesis and nmr analysis, it is likely that these properties would depend on the specific context in which the compound is used .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through alkoxycarbonylation reactions . These reactions can lead to the synthesis of a variety of compounds, including esters, carbamates, and polycarbonates .
Preparation Methods
Dimethyl-d6 carbonate can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OH) with phosgene (COCl2) or its derivatives under controlled conditions . Another method includes the oxidative carbonylation of deuterated methanol using carbon monoxide (CO) and oxygen (O2) in the presence of a catalyst . Industrial production often employs the transesterification of deuterated methanol with dimethyl carbonate, utilizing catalysts such as sodium methoxide or potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
Dimethyl-d6 carbonate undergoes various chemical reactions, including:
Methylation Reactions: It can act as a methylating agent, where the methyl group is transferred to other compounds.
Transesterification Reactions: It can participate in transesterification reactions with alcohols, producing deuterated esters and methanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
The major products formed from these reactions include deuterated esters, ethers, and methanol .
Scientific Research Applications
Dimethyl-d6 carbonate is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: It is used as a solvent in NMR spectroscopy to eliminate solvent signals and improve the clarity of spectra.
Isotopic Labeling: It is used in isotopic labeling studies to trace the pathways of chemical reactions and biological processes.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Chemical Synthesis: It is used as a reagent in various organic synthesis reactions, including the production of deuterated compounds for research purposes.
Comparison with Similar Compounds
Dimethyl-d6 carbonate is unique due to its deuterated nature, which distinguishes it from other similar compounds such as:
Dimethyl Carbonate: The non-deuterated version, commonly used as a solvent and reagent in organic synthesis.
Diethyl Carbonate: Another carbonate ester, used in similar applications but with different physical properties due to the ethyl groups.
Ethylene Carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent in various chemical reactions.
The deuterated nature of this compound makes it particularly valuable in NMR spectroscopy and isotopic labeling studies, providing unique advantages over its non-deuterated counterparts .
Properties
IUPAC Name |
bis(trideuteriomethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679845 | |
Record name | Bis[(~2~H_3_)methyl] carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108481-44-3 | |
Record name | Bis[(~2~H_3_)methyl] carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108481-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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